![molecular formula C20H24N2O2S B13986191 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage between a diazaspiro octane ring and a sulfonyl-substituted phenyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of a diazaspiro octane precursor with a sulfonyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.3]heptane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-: Shares a similar spirocyclic structure but with a different ring size.
2-Methyl-2,6-diaza-spiro[3.4]octane dihydrochloride: Similar core structure with different substituents.
Uniqueness
2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is unique due to its specific combination of a diazaspiro octane ring and a sulfonyl-substituted phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
7-benzyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-20(16-22)11-12-21(14-20)13-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHTLTYWJKTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
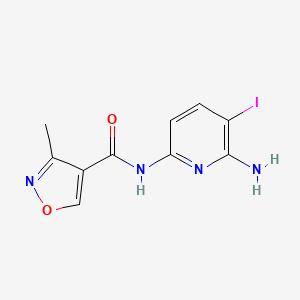
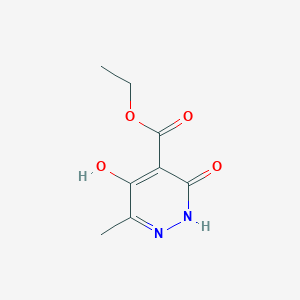


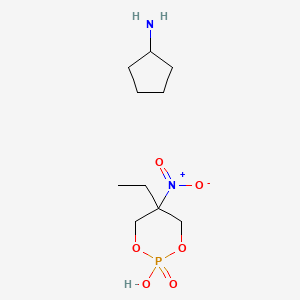

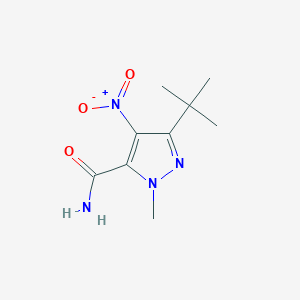


![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

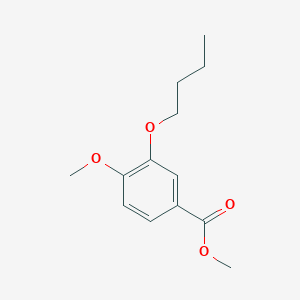
![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)
